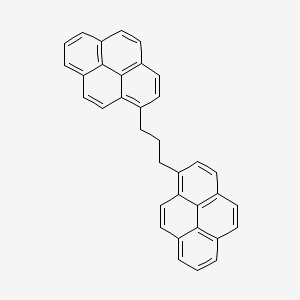
1,3-二吡啶基丙烷
描述
1,3-Dipyrenylpropane is a chemical compound with the molecular formula C35H24 . It belongs to the class of organic compounds known as pyrenes . Pyrenes are compounds containing a pyrene moiety, which consists of four fused benzene rings, resulting in a flat aromatic system .
Molecular Structure Analysis
The molecular structure of 1,3-Dipyrenylpropane is characterized by an average mass of 444.565 Da and a monoisotopic mass of 444.187805 Da . It is composed of two pyrene groups attached to a propane group .Physical And Chemical Properties Analysis
1,3-Dipyrenylpropane has a boiling point of 668.7±25.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm3 . Its vapour pressure is 0.0±1.0 mmHg at 25°C, and it has an enthalpy of vaporization of 94.7±0.8 kJ/mol .科学研究应用
胶团中的微流动性
1,3-二吡啶基丙烷被用作在十二烷基硫酸钠水溶胶溶液中测量微流动性的探针。它展示了有效的分子内激聚体形成,与荧光偏振测量(Zachariasse, 1978)结果相符。
监测膜结构变化
这种化合物被嵌入磷脂囊泡和生物膜中,以监测膜脂动态性质。它对二十二酰基磷脂酰胆碱囊泡中温度诱导的相变特别敏感。这种应用突显了它在研究膜结构和物理变化以及化学试剂(Melnick et al., 1981)影响方面的实用性。
硅酸盐溶胶-凝胶中的激聚体形成
研究了1,3-二吡啶基丙烷在硅酸盐溶胶-凝胶基质中的稳态发射和荧光寿命。研究发现在凝胶和干凝胶条件下荧光光谱发生显著变化,表明微粘度对凝胶孔内分子内运动的影响(Kweon et al., 1996)。
溶剂对分子内激聚体形成的影响
这项研究探讨了1,3-二吡啶基丙烷在不同混合溶剂中的激聚体:单体荧光强度比。结果提供了关于激聚体形成动力学的见解(Henderson et al., 1981)。
人类血小板研究
研究了1,3-二吡啶基丙烷在人类血小板中的激聚体形成,突显了其对脂质膜结构变化的敏感性。这种应用强调了它在生物医学研究中的潜力,特别是在细胞结构研究中(Viriot et al., 1984)。
胶团性质研究
该化合物被用于研究混合表面活性剂系统的胶团性质。研究提供了关于混合胶团微环境性质的见解,再次突显了该化合物在研究微流动性和膜动力学中的作用(Hierrezuelo et al., 2005)。
属性
IUPAC Name |
1-(3-pyren-1-ylpropyl)pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H24/c1(4-22-10-12-28-16-14-24-6-2-8-26-18-20-30(22)34(28)32(24)26)5-23-11-13-29-17-15-25-7-3-9-27-19-21-31(23)35(29)33(25)27/h2-3,6-21H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEIPKXVZRHNIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210536 | |
| Record name | 1,3-Di-(1-pyrenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dipyrenylpropane | |
CAS RN |
61549-24-4 | |
| Record name | 1,3-Di-(1-pyrenyl)propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061549244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Di-(1-pyrenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



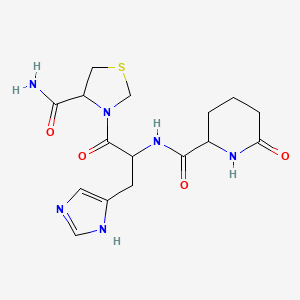
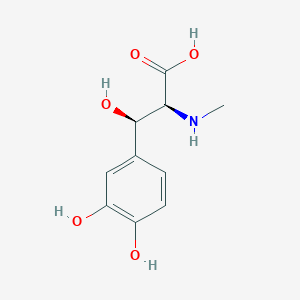
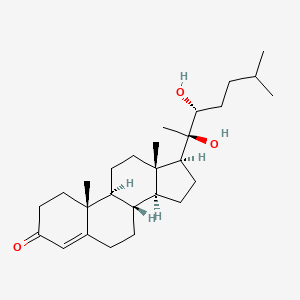
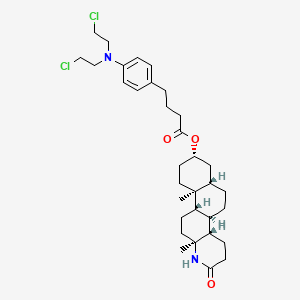
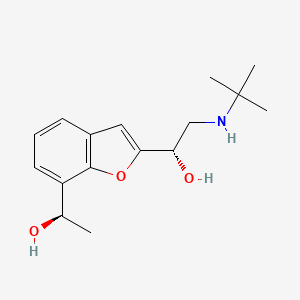
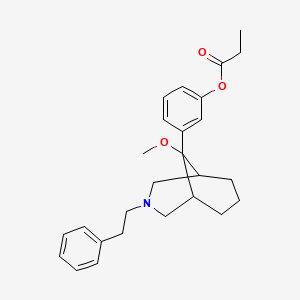
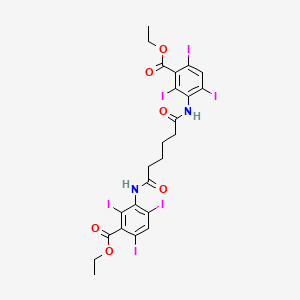
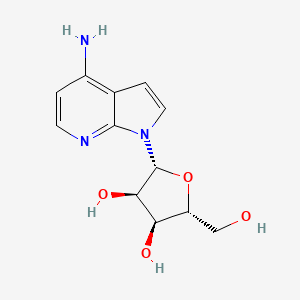
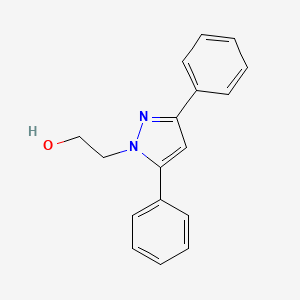
![[4-[[3-(Benzyloxycarbonylamino)propyl]amino]butyl]carbamic acid tert-butyl ester](/img/structure/B1199540.png)
![2-[2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-hydroxycyclohexan-1-one](/img/structure/B1199542.png)
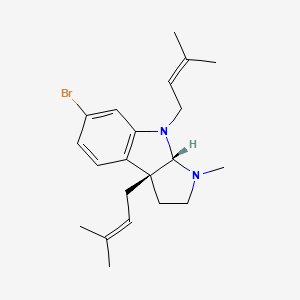
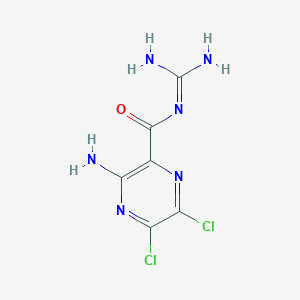
![[1-Methoxy-3-[methyl(octadecyl)amino]propan-2-yl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1199547.png)